

2-(4-Bromophenyl)-4,7-dichloroquinazoline molecular weight

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Compound of Interest

Compound Name: 2-(4-Bromophenyl)-4,7-dichloroquinazoline

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An In-Depth Technical Guide to 2-(4-Bromophenyl)-4,7-dichloroquinazoline

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Introduction:

2-(4-Bromophenyl)-4,7-dichloroquinazoline is a halogenated quinazoline derivative, a class of heterocyclic compounds composed of fused benzene and pyrimidine rings. Quinazoline and its derivatives are of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug development, due to their wide range of biological activities.^{[1][2]} These activities include potential applications as anticancer, antimicrobial, and anti-inflammatory agents.^{[3][4][5]} This guide provides a comprehensive overview of the fundamental physicochemical properties, synthesis, analytical characterization, and potential applications of **2-(4-Bromophenyl)-4,7-dichloroquinazoline**, with a primary focus on its molecular weight and related characteristics.

Physicochemical Properties and Molecular Structure

The foundational step in the characterization of any chemical entity is the precise determination of its physicochemical properties. These parameters are critical for everything from reaction stoichiometry to formulation and dosage calculations in drug development.

Core Data Summary

The key quantitative descriptors for **2-(4-Bromophenyl)-4,7-dichloroquinazoline** are summarized in the table below for ease of reference.

Property	Value	Source(s)
Molecular Weight	354.03 g/mol	[6]
CAS Number	405933-94-0	[6][7]
Molecular Formula	C ₁₄ H ₇ BrCl ₂ N ₂	[6]
Exact Mass	351.91700 Da	[6]
XLogP3	5.37	[6]
Appearance	Solid	[8]

Molecular Structure Visualization

A visual representation of the molecule is essential for understanding its chemical reactivity and potential for intermolecular interactions. The following diagram illustrates the atomic arrangement of **2-(4-Bromophenyl)-4,7-dichloroquinazoline**.

Caption: Molecular structure of **2-(4-Bromophenyl)-4,7-dichloroquinazoline**.

Synthesis of Quinazoline Scaffolds

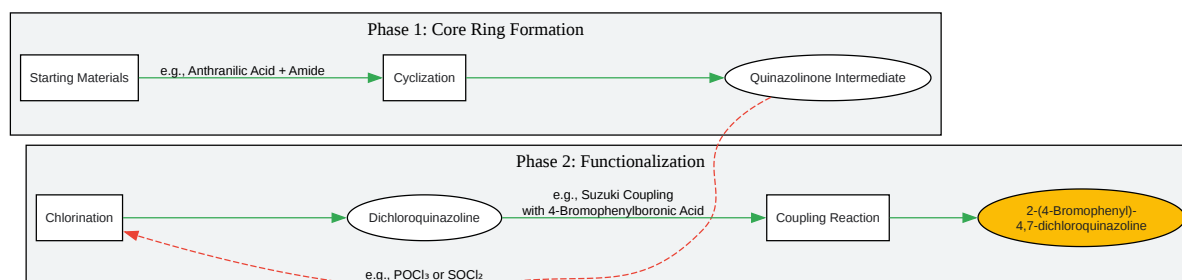
While the precise, proprietary synthesis of **2-(4-Bromophenyl)-4,7-dichloroquinazoline** is not publicly detailed, the synthesis of the core quinazoline structure and its derivatives is well-documented.[9] A common and effective method involves the cyclization of anthranilic acid derivatives or related compounds.[1] For instance, the Niementowski reaction, which involves reacting anthranilic acid with amides, is a classic route to forming 4-oxo-3,4-dihydroquinazolines.[1] These intermediates can then be further modified.

A plausible modern approach for creating a disubstituted quinazoline like the topic compound would involve a multi-step process, potentially starting with a substituted 2-aminobenzoic acid

or 2-aminobenzonitrile, followed by cyclization and subsequent halogenation and coupling reactions.[9][10][11]

Conceptual Synthetic Workflow

The following diagram outlines a conceptual workflow for the synthesis of a substituted quinazoline, illustrating the logical progression from starting materials to the final product.



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Caption: Conceptual workflow for quinazoline synthesis and functionalization.

General Experimental Protocol for Quinazoline Synthesis

This protocol describes a generalized method for synthesizing a 4,7-dichloroquinazoline intermediate, a crucial step towards the final product.[11]

- **Reactant Preparation:** In a sealed reaction vial, dissolve the starting material, 7-chloro-3H-quinazolin-4-one, in phosphorus oxychloride (POCl₃). The POCl₃ acts as both the solvent and the chlorinating agent.

- **Reaction Conditions:** Seal the vial tightly to prevent the escape of the volatile and corrosive POCl_3 . Place the vial in a preheated oil bath at 100°C .
- **Reaction Monitoring:** Allow the reaction to proceed for approximately 3 hours. The progress can be monitored using Thin Layer Chromatography (TLC) by comparing the reaction mixture to the starting material.
- **Workup and Isolation:** Once the reaction is complete, cool the mixture to room temperature. Carefully concentrate the solution under reduced pressure (vacuum) to remove the excess POCl_3 .
- **Purification:** To ensure complete removal of residual POCl_3 , perform an azeotropic distillation with toluene. This is typically done by adding toluene to the crude product and evaporating it under vacuum, a process repeated three times.
- **Product Confirmation:** The resulting solid, 4,7-dichloroquinazoline, can be characterized by mass spectrometry, which should show a molecular ion peak corresponding to its mass ($[\text{M}+\text{H}]^+$ at m/z 199.0).[11]

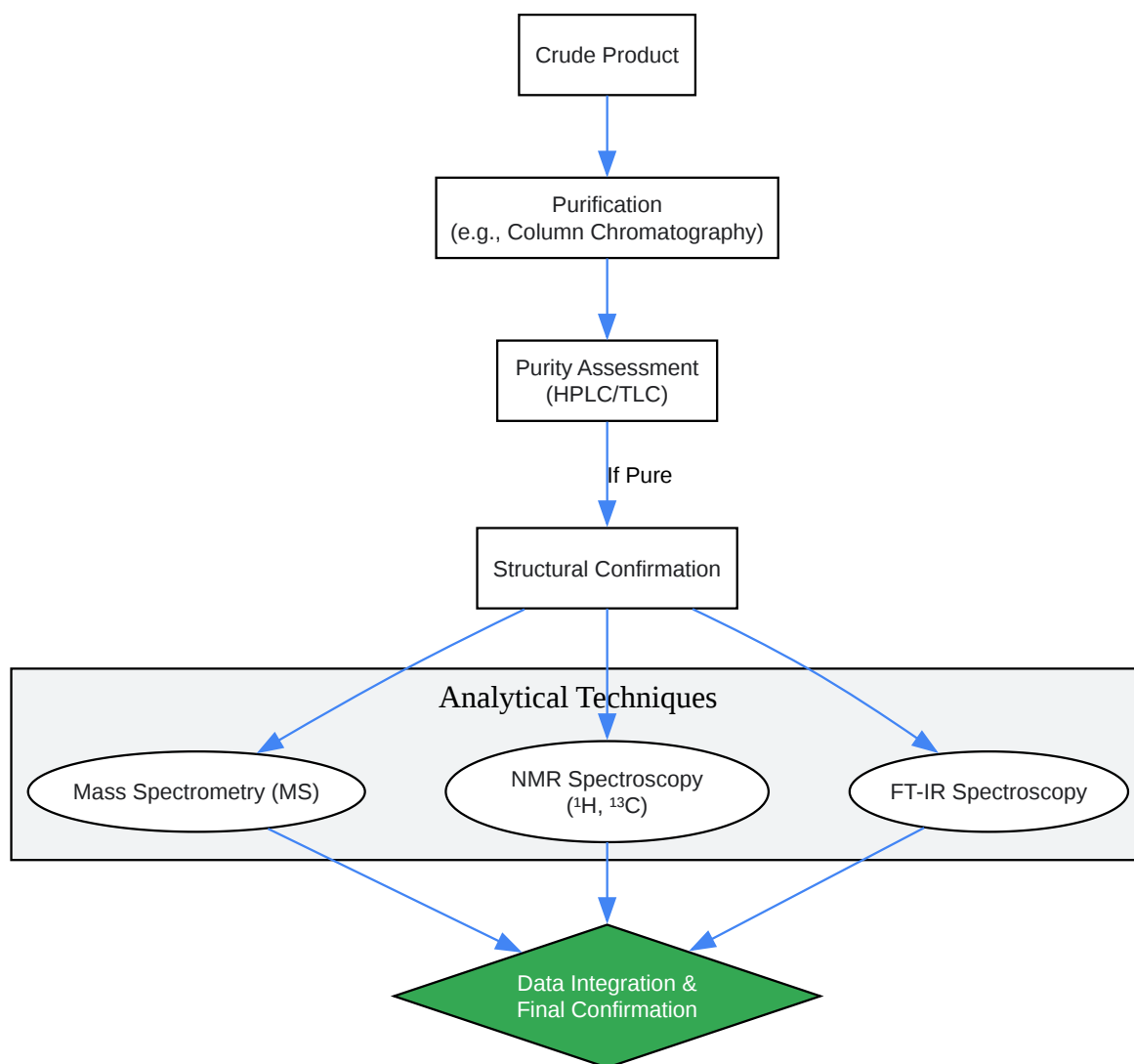
Analytical Characterization

To confirm the identity, purity, and structure of the synthesized compound, a suite of analytical techniques is employed. For quinoline and quinazoline derivatives, the most common and powerful methods are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.[12]

- **Mass Spectrometry (MS):** Provides the exact mass and fragmentation pattern of the molecule, confirming its elemental composition.[1]
- **Nuclear Magnetic Resonance (NMR):** Both ^1H and ^{13}C NMR spectroscopy are used to elucidate the detailed molecular structure by providing information about the chemical environment of each hydrogen and carbon atom.[4]
- **Fourier-Transform Infrared (FT-IR) Spectroscopy:** Identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.[4]

Analytical Workflow Visualization

The logical flow of analyzing a synthesized chemical compound is depicted below.



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Caption: Standard analytical workflow for chemical compound characterization.

Protocol for Purity Analysis by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of a synthesized compound.

- **Sample Preparation:** Accurately weigh approximately 1 mg of the synthesized **2-(4-Bromophenyl)-4,7-dichloroquinazoline** and dissolve it in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of 1 mg/mL.
- **Mobile Phase Preparation:** Prepare an appropriate mobile phase, often a mixture of an aqueous buffer and an organic solvent (e.g., water with 0.1% formic acid as solvent A and acetonitrile with 0.1% formic acid as solvent B).
- **Chromatographic Conditions:**
 - **Column:** Use a C18 reverse-phase column.
 - **Flow Rate:** Set a flow rate of 1.0 mL/min.
 - **Injection Volume:** Inject 5-10 µL of the sample solution.
 - **Detection:** Use a UV detector set to a wavelength where the compound has strong absorbance (e.g., 254 nm).
 - **Gradient:** Run a gradient elution, starting with a higher percentage of the aqueous solvent and gradually increasing the percentage of the organic solvent to elute the compound.
- **Data Analysis:** Analyze the resulting chromatogram. A pure sample should ideally show a single, sharp peak. The purity can be calculated based on the area of the main peak relative to the total area of all peaks.

Applications in Drug Discovery

Quinazoline derivatives are recognized as "privileged scaffolds" in medicinal chemistry because they can bind to a variety of biological targets with high affinity. This versatility has led to their investigation for numerous therapeutic applications.

- **Kinase Inhibitors:** Many quinazoline derivatives have been developed as inhibitors of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR).^[4] Overactivity of EGFR is a hallmark of many cancers, making its inhibition a key therapeutic strategy.

- Antimicrobial Agents: Research has shown that certain quinazoline derivatives exhibit potent antimicrobial activity.[13][14] For example, some have been identified as inhibitors of microbial DNA gyrase, an essential enzyme for bacterial DNA replication, making them attractive candidates for new antibiotics.[13]
- Anticancer Agents: Beyond kinase inhibition, quinazolines have demonstrated broader anticancer effects. Their ability to interfere with cell proliferation has been evaluated against various cancer cell lines, including breast and lung cancer.[4][5]

Conclusion

2-(4-Bromophenyl)-4,7-dichloroquinazoline, with a molecular weight of 354.03 g/mol, is a representative member of a pharmacologically significant class of compounds.[6] Its structure, featuring multiple halogen substituents on a quinazoline core, provides a template for the development of novel therapeutic agents. A thorough understanding of its fundamental properties, synthesis, and analytical characterization is essential for researchers aiming to exploit the therapeutic potential of the quinazoline scaffold in drug discovery and development.

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